(4R,7S)-7-(3,4-dimethoxyphenyl)-3-hydroxy-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
The compound (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinoline core, a dimethoxyphenyl group, and an imidazothiazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the dimethoxyphenyl group and the imidazothiazole moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione could be explored as a lead compound for drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
- (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
Uniqueness
The uniqueness of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and structural motifs This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C24H23N5O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H23N5O4S/c1-11-21(29-6-7-34-24(29)25-11)19-18-14(26-22-20(19)23(31)28-27-22)8-13(9-15(18)30)12-4-5-16(32-2)17(10-12)33-3/h4-7,10,13,19H,8-9H2,1-3H3,(H3,26,27,28,31)/t13-,19-/m0/s1 |
InChI Key |
ARPQBRJZVGLWAU-DJJJIMSYSA-N |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)[C@H]3C4=C(C[C@@H](CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=C3C(=O)NN6 |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3C4=C(CC(CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=C3C(=O)NN6 |
Origin of Product |
United States |
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